2H-1,4-benzothiazine-3(4H)-thione
Overview
Description
2H-1,4-benzothiazine-3(4H)-thione is a heterocyclic compound that consists of a benzene ring fused to a thiazine ring.
Mechanism of Action
Target of Action
The primary target of 2H-1,4-Benzothiazine-3(4H)-thione is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
This compound interacts with AChE, inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission.
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine, a neurotransmitter involved in many functions, including muscle movement and memory processing. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .
Result of Action
The inhibition of AChE by this compound leads to increased concentrations of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially improving cognitive function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-benzothiazine-3(4H)-thione typically involves the reaction of o-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetone. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-benzothiazine-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazine derivatives .
Scientific Research Applications
2H-1,4-benzothiazine-3(4H)-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases such as Alzheimer’s.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: Its antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-benzothiazine-3(4H)-one: Similar in structure but contains a carbonyl group instead of a thione group.
1,2,4-benzothiadiazine-1,1-dioxide: Contains a diazine ring and is known for its antihypertensive properties.
Uniqueness
2H-1,4-benzothiazine-3(4H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4H-1,4-benzothiazine-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWCHSYEHJCCNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176727 | |
Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826864 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
22191-30-6 | |
Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22191-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022191306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1,4-Benzothiazine-3(4H)-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common method for synthesizing 2H-1,4-benzothiazine-3(4H)-thiones?
A1: 2H-1,4-benzothiazine-3(4H)-thiones can be efficiently synthesized by thionating their corresponding 2H-1,4-benzothiazine-3(4H)-ones. This thionation reaction can be achieved using Lawesson's reagent [] or through a phase-transfer catalysis (PTC) method with P2S5/K2CO3/TEBA [, ].
Q2: What are the potential applications of 2H-1,4-benzothiazine-3(4H)-thione derivatives in medicinal chemistry?
A2: Research suggests that 4H-s-triazolo[3,4-c]-1,4-benzothiazine derivatives, which can be synthesized from 2H-1,4-benzothiazine-3(4H)-thiones, exhibit potential central nervous system (CNS) activity []. This finding highlights the potential of these compounds as lead structures for developing novel therapeutics targeting the CNS.
Q3: How are 4H-s-triazolo[3,4-c]-1,4-benzothiazines synthesized from 2H-1,4-benzothiazine-3(4H)-thiones?
A3: The synthesis of 4H-s-triazolo[3,4-c]-1,4-benzothiazines involves reacting 2H-1,4-benzothiazine-3(4H)-thiones (or their S-methyl-thioethers) with acylhydrazines []. Another approach involves cyclizing 3-hydrazino derivatives of 2H-1,4-benzothiazine-3(4H)-thiones using either an aliphatic acid or its corresponding orthoester [].
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